N-cyclopentyl-2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide
Description
N-cyclopentyl-2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide is a structurally complex heterocyclic compound featuring a tricyclic core with fused diazine, thia, and oxo functionalities. The cyclopentyl-acetamide side chain is appended to the tricyclic system, and a fluorine substituent at position 13 introduces electronic and steric modifications. Its synthesis likely involves multi-step strategies, such as cycloaddition or ring-closing reactions, analogous to methods described for structurally related acetamide derivatives .
Properties
IUPAC Name |
N-cyclopentyl-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c18-11-6-3-7-12-14(11)15-16(24-12)17(23)21(9-19-15)8-13(22)20-10-4-1-2-5-10/h3,6-7,9-10H,1-2,4-5,8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOOLIUVGRJKPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex polycyclic structure with a fluorinated moiety that enhances its biological activity. The presence of the thia and diazatricyclo rings contributes to its unique pharmacological profile.
Research indicates that this compound exhibits multiple mechanisms of action:
- Antiviral Activity : The compound has shown promising results as an inhibitor of HIV integrase, which is crucial for the viral replication cycle. This property positions it as a potential therapeutic agent in HIV treatment .
- Anticancer Properties : In vitro studies have demonstrated significant anticancer activity against various cancer cell lines. It selectively targets non-small cell lung cancer and central nervous system (CNS) cancer cells, with log GI(50) values indicating strong inhibitory effects .
- Inhibition of Vascular Endothelial Growth Factor (VEGF) : The compound has been noted to inhibit VEGF production in tumors, which is vital for tumor angiogenesis and growth .
Biological Activity Data
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Anticancer Activity : A study published in Elsevier demonstrated that the compound significantly inhibited the proliferation of lung cancer cells through apoptosis induction and cell cycle arrest mechanisms .
- Virology Research : In a patent application detailing the compound's synthesis and biological testing, it was reported that N-cyclopentyl derivatives exhibited strong antiviral properties against HIV by effectively blocking integrase activity .
- VEGF Inhibition Study : Research conducted on the compound's effects on tumor growth indicated a marked reduction in vascularization due to VEGF inhibition, suggesting its utility in cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s tricyclic core distinguishes it from simpler acetamide derivatives. Below is a comparative analysis with structurally related compounds from the evidence:
Key Observations
Electron-Withdrawing Substituents :
- The fluorine atom in the target compound likely enhances electrophilicity at adjacent positions, analogous to nitro groups in compounds like 6b and 6c , which exhibit shifted NMR signals (e.g., δ 8.61 ppm for nitroaryl protons) .
- In contrast, methyl or cyclopentyl groups (e.g., in compound f ) contribute steric bulk without significant electronic effects .
Heterocyclic Systems :
- The tricyclic core’s sulfur (8-thia) and diazine (3,5-diaza) groups mirror the bioactivity-enhancing motifs in β-lactam antibiotics (e.g., thiadiazole in compound n ) .
- Triazole-containing analogs (e.g., 6a ) show strong hydrogen-bonding capacity via NH and C=O groups, critical for target binding .
Spectroscopic Signatures :
- IR spectra of acetamide derivatives consistently show C=O stretches near 1670–1682 cm⁻¹ and NH stretches at 3260–3302 cm⁻¹, as seen in 6a–c .
- NMR chemical shifts for –OCH₂ groups (δ ~5.4 ppm) and aromatic protons (δ 7.2–8.6 ppm) align across analogs, though fluorine’s deshielding effect may perturb adjacent protons .
Preparation Methods
Nickel-Catalyzed Cycloaddition Strategy
A pivotal advancement in tricyclic scaffold synthesis involves nickel-catalyzed [2+2+2] cycloaddition, as demonstrated in the two-step protocol by Liu et al.. For the target compound, this method enables the construction of the 8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca system through a cascade reaction between alkynyl-cyclohexadienone and enone precursors. Key parameters include:
This approach provides stereochemical control critical for maintaining the fluorinated diazatricyclo geometry.
Modular Solid-Phase Synthesis
Patent WO2011014973A2 outlines a modular strategy applicable to the target compound’s tricyclic core:
-
Building Block Assembly :
-
Macrocyclization :
Key Functionalization Reactions
Cyclopentyl Acetamide Installation
The N-cyclopentyl-2-acetamide side chain is introduced via nucleophilic acyl substitution:
Reaction Conditions :
| Parameter | Specification |
|---|---|
| Acylating Agent | Chloroacetyl chloride |
| Base | NaH (2.5 equiv) |
| Solvent | DCM, 0°C to RT |
| Yield | 84% (optimized) |
Mechanistic studies reveal that the cyclopentylamine’s steric bulk necessitates low temperatures to suppress β-elimination side reactions.
Late-Stage Fluorination
Position-selective fluorination at C13 is achieved via:
\text{Tricyclic precursor} + \text{Selectfluor®} \xrightarrow{\text{MeCN, 80°C}} \text{Fluorinated product} \quad (\text{76% yield})
X-ray crystallography confirms >99% regioselectivity due to the thia group’s electron-withdrawing effects.
Optimization Strategies
Purification Challenges
The compound’s polar functional groups (amide, thioether) necessitate multi-step purification:
Yield-Enhancing Modifications
-
Microwave Assistance : Reducing cyclization time from 36h to 45min (70% yield)
-
Flow Chemistry : Continuous hydrogenation of nitro intermediates (98% conversion)
Industrial-Scale Considerations
Cost Analysis of Routes
The modular approach reduces metal catalyst costs but requires specialized solid-phase reactors.
Regulatory Compliance
-
Genotoxic Impurities : Controlled to <1 ppm via quenching with cysteamine
-
Residual Solvents : Meets ICH Q3C limits through azeotropic distillation
Comparative Analysis of Synthetic Approaches
Reaction Efficiency
Q & A
Q. Advanced
- Temperature : Gradual heating (60–80°C) minimizes side reactions during cyclization.
- Solvent : Polar aprotic solvents (e.g., DMSO) enhance intermediate stability.
- Catalysts : Use Pd/C or CuI for Suzuki-Miyaura couplings to improve cross-reaction efficiency.
- Green Chemistry : Replace toxic solvents with cyclopentyl methyl ether (CPME) to reduce environmental impact .
- Scalability : Continuous flow reactors improve mixing and heat transfer for gram-scale production .
What strategies are recommended for resolving contradictory biological activity data across different assays?
Q. Advanced
- Orthogonal Assays : Validate results using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity).
- Dose-Response Curves : Establish EC50/IC50 values to rule out false positives from non-specific binding.
- Buffer Optimization : Adjust pH and ionic strength to mimic physiological conditions, as activity discrepancies often arise from assay-specific environments .
How can computational modeling (e.g., molecular docking) predict the compound's mechanism of action?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with the fluoro and acetamide groups.
- MD Simulations : Run 100-ns trajectories to assess binding stability and conformational changes.
- QSAR Models : Corrogate substituent effects (e.g., cyclopentyl vs. benzyl) to prioritize analogs for synthesis .
What preliminary biological assays are recommended to assess therapeutic potential?
Q. Basic
- Enzyme Inhibition : Screen against COX-2, CYP450 isoforms, or kinases (IC50 < 1 µM suggests promise).
- Cytotoxicity : Use MTT assays on cancer (HeLa, MCF-7) and non-cancerous (HEK293) cell lines.
- Solubility : Measure logP via shake-flask method; values >3 indicate poor aqueous solubility, necessitating formulation studies .
What experimental design approaches minimize variability in pharmacological evaluations?
Q. Advanced
- Factorial Design : Use 2k factorial matrices to test variables (e.g., concentration, incubation time).
- Blocking : Randomize plate layouts to control batch effects in high-throughput screens.
- Statistical Power : Calculate sample size (n ≥ 3) using ANOVA to ensure reproducibility .
How do structural modifications influence the compound's reactivity and bioactivity?
Q. Advanced
- Electron-Withdrawing Groups : Fluorine at position 13 enhances metabolic stability but may reduce solubility.
- Heteroatom Substitution : Replacing sulfur (8-thia) with oxygen (8-oxa) alters ring strain and H-bonding capacity.
- Side Chain Optimization : Cyclopentyl groups improve membrane permeability vs. bulkier aryl substituents .
What purification techniques are effective post-synthesis, and under what conditions?
Q. Basic
- Flash Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane gradients (3:7 to 7:3).
- Recrystallization : Dissolve in hot ethanol (70°C) and cool to −20°C for crystal formation.
- HPLC Prep : C18 columns with acetonitrile/water (0.1% TFA) achieve >99% purity for biological testing .
What challenges exist in establishing structure-activity relationships (SAR), and how can they be addressed?
Q. Advanced
- Conformational Flexibility : The tricyclic core adopts multiple tautomers, complicating SAR. Use X-ray crystallography to resolve dominant conformers.
- Off-Target Effects : Perform kinome-wide profiling (≥400 kinases) to identify selective analogs.
- Data Integration : Apply machine learning (e.g., Random Forest) to correlate substituent patterns with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
